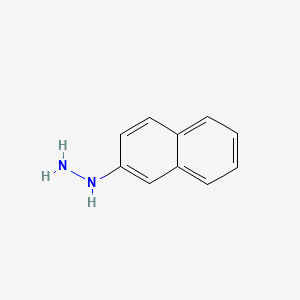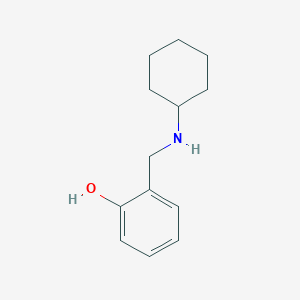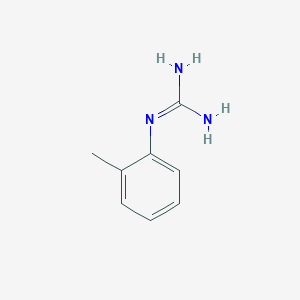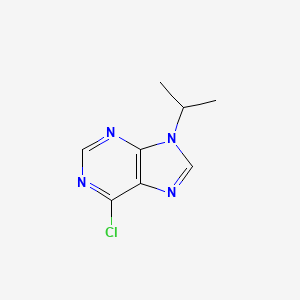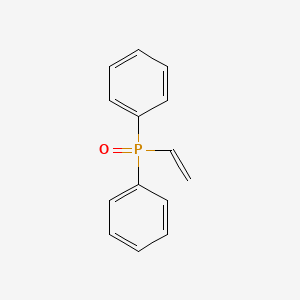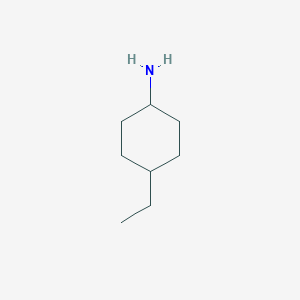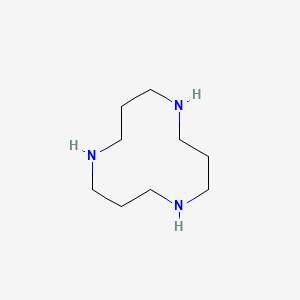
1,5,9-Triazacyclododecane
概览
描述
1,5,9-Triazacyclododecane (TACD) is a cyclic tetradentate ligand. It is a colorless to yellow oil with the empirical formula C9H21N3 . It has a molecular weight of 171.28 .
Molecular Structure Analysis
The molecular structure of 1,5,9-Triazacyclododecane is represented by the SMILES string C1CNCCCNCCCNC1 . The InChI key is VQFZKDXSJZVGDA-UHFFFAOYSA-N .Chemical Reactions Analysis
1,5,9-Triazacyclododecane has been involved in various chemical reactions. For instance, it has been used in the formation of dinuclear metal complexes . It has also been used in the catalytic decomposition of hydrogen peroxide .Physical And Chemical Properties Analysis
1,5,9-Triazacyclododecane has a boiling point of 77-78 °C/3 mmHg and a melting point of 32-35 °C . It has a density of 0.9935 .科研应用
Ligand Design and Coordination Chemistry
- Ligand Synthesis for Complex Formation : 1,5,9-Triazacyclododecane derivatives have been synthesized for forming stable complexes with metals. For instance, ligands like 1-(2-aminoethyl)-1,5,9-triazacyclododecane and 1-(3-aminopropyl)-1,5,9-triazacyclododecane form more stable complexes with zinc and nickel compared to analogs with tertiary amino groups, allowing higher coordination numbers (Rawle et al., 1992).
Bioconjugate Chemistry
- RNA Cleavage Agents : 1,5,9-Triazacyclododecane derivatives have been shown to be suitable for oligonucleotide tethering, such as carbon-3-substituted derivatives, indicating potential applications in RNA research and therapy (Hovinen, 1998).
Complexation and Coordination Properties
- Complexation with Copper and Zinc : The compound has been used in studies investigating its complexation behavior with metals like copper and zinc. For example, C- and N-functionalized tetradentate ligands based on 1,5,9-triazacyclododecane exhibit significant complexation behavior with these metals (Bates & Parker, 1996).
Radiopharmaceutical Applications
- Radiopharmaceutical Chelators : Polyazamacrocyclic ligands, including 1,5,9-triazacyclododecane derivatives, have been considered as potential chelators for medically relevant copper radioisotopes. This suggests applications in the development of new radiopharmaceuticals (Tosato et al., 2022).
Antiviral Research
- Anti-HIV Potency : Derivatives like 9-Benzyl-3-methylene-1,5-di-p-toluenesulfonyl-1,5,9-triazacyclododecane have shown anti-HIV potency by selectively decreasing the expression of the CD4 glycoprotein, a primary receptor for HIV entry. This highlights its potential in developing antiviral treatments (Vermeire et al., 2003).
Catalysis and Polymerization
- Polymerization and Transition Metal Complexes : 1,5,9-Triazacyclododecane derivatives have been used in the synthesis of polymers and their metal complexes. For example, vinylbenzene-substituted triazacyclododecanes have been synthesized, exhibiting interesting coordination chemistry and potential in creating high molecular weight polymers (Long et al., 2002).
Nuclear Magnetic Resonance Studies
- Protonation Studies via NMR : Research has utilized 13C nuclear magnetic resonance to study the protonation of 1,5,9-triazacyclododecane derivatives. This provides insights into the molecular structure and behavior under various conditions (Bhula & Weatherburn, 1988).
Synthesis and Characterization of Complexes
- Binuclear Complex Synthesis : 1,5,9-Triazacyclododecane has been used in the preparation and characterization of binuclear complexes of metals like molybdenum, demonstrating its versatility in coordination chemistry (Wieghardt et al., 1985).
Safety And Hazards
未来方向
性质
IUPAC Name |
1,5,9-triazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h10-12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFZKDXSJZVGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCCNCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,9-Triazacyclododecane | |
CAS RN |
294-80-4 | |
| Record name | 1,5,9-Triazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

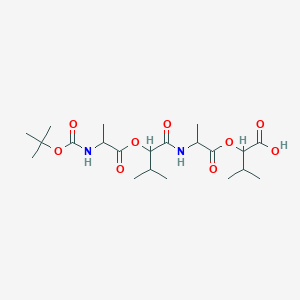
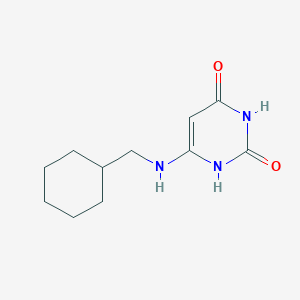
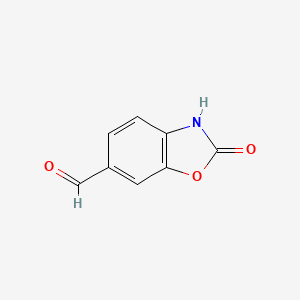
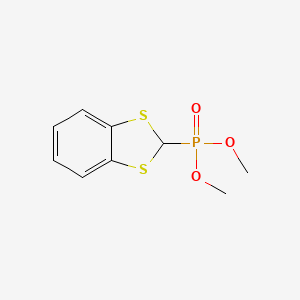
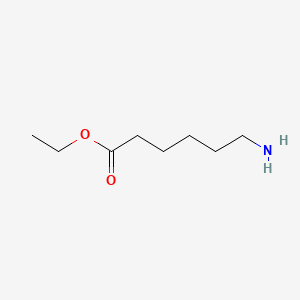
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
